Calystegine B1
Overview
Description
Mechanism of Action
Target of Action
Calystegine B1 is a polyhydroxylated nortropane alkaloid . Its primary targets are glycosidases , enzymes that hydrolyze glycosidic bonds in complex sugars . By inhibiting these enzymes, this compound can block carbohydrate metabolism .
Mode of Action
This compound interacts with its targets, the glycosidases, by binding to their active sites and preventing them from catalyzing the breakdown of complex carbohydrates . This inhibition leads to a disruption in carbohydrate metabolism, which can have significant effects on cellular function .
Biochemical Pathways
The inhibition of glycosidases by this compound affects several biochemical pathways. One of the most significant is the PI3K/AKT/mTOR pathway . This pathway is crucial for cell survival, growth, and metabolism . This compound has been shown to promote this pathway, thereby enhancing the metabolic activity of cells under hyperglycemic conditions .
Pharmacokinetics
It’s known that the compound’s bioavailability and pharmacokinetic profile can be influenced by various factors, including its physicochemical properties, the route of administration, and the individual’s physiological condition .
Result of Action
The action of this compound leads to several molecular and cellular effects. It has been shown to significantly diminish oxidative stress, mitochondrial dynamics failure, and endoplasmic reticulum (ER) stress, while improving the endogenous cellular antioxidant defenses . Furthermore, it efficiently prevents the hyperglycemia-mediated inflammatory response, as evidenced by the regulation of the pro- and anti-inflammatory response in cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action has been studied in an experimental model of hyperglycemia, a condition that can significantly affect its efficacy . Moreover, the compound’s stability can be affected by factors such as pH, temperature, and the presence of other compounds .
Preparation Methods
Calystegine B1 can be synthesized through various routes. One common method involves the biosynthesis pathway of tropane alkaloids, where it is derived from pseudotropine . The synthetic route typically involves the hydroxylation of the nortropane skeleton at specific positions to yield the desired polyhydroxylated structure . Industrial production methods often involve the extraction of calystegines from plant sources, such as potatoes and aubergines, followed by purification processes .
Chemical Reactions Analysis
Calystegine B1 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the nortropane skeleton.
Substitution: Substitution reactions can replace hydroxyl groups with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the hydroxyl groups and the nortropane skeleton .
Scientific Research Applications
Calystegine B1 has several scientific research applications:
Comparison with Similar Compounds
These compounds share a similar nortropane skeleton but differ in the number and position of hydroxyl groups . Calystegine B1 is unique in its specific hydroxylation pattern, which gives it distinct glycosidase inhibitory properties . Other similar compounds include:
Calystegine A3: Differentiated by its trihydroxylated structure.
Calystegine B2: Known for its strong inhibition of α-galactosidase.
Calystegine C1: Exhibits potent inhibition of β-glucosidase.
These differences in structure and function highlight the uniqueness of this compound and its specific applications in scientific research and medicine .
Properties
IUPAC Name |
(1R,2S,3R,5S,6R)-8-azabicyclo[3.2.1]octane-1,2,3,6-tetrol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c9-4-1-3-5(10)2-7(12,8-3)6(4)11/h3-6,8-12H,1-2H2/t3-,4+,5+,6-,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFFLYRIKODYEN-CXNFULCWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CC(N2)(C(C1O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H](C[C@](N2)([C@H]([C@@H]1O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20925887 | |
Record name | 8-Azabicyclo[3.2.1]octane-1,2,3,6-tetrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20925887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127414-86-2 | |
Record name | Calystegine B1 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127414-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Calystegine B1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127414862 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Azabicyclo[3.2.1]octane-1,2,3,6-tetrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20925887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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